1,2-Dichlorotetrafluoropropene

概要

説明

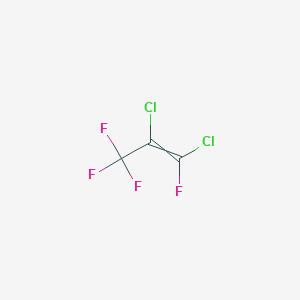

1,2-Dichlorotetrafluoropropene is a chemical compound with the molecular formula C3Cl2F4. It is a halogenated derivative of propene, characterized by the presence of two chlorine atoms and four fluorine atoms. This compound is used in various industrial applications due to its unique chemical properties .

準備方法

1,2-Dichlorotetrafluoropropene can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,3,3-pentafluoropropane with chlorine gas under controlled conditions. The reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial production methods often involve large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

化学反応の分析

1,2-Dichlorotetrafluoropropene undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction Reactions: While less common, 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene can undergo oxidation and reduction reactions under specific conditions.

科学的研究の応用

Environmental Remediation

1,2-Dichlorotetrafluoropropene is utilized in environmental remediation efforts, particularly in the treatment of contaminated soil and groundwater. Its effectiveness in degrading chlorinated volatile organic compounds (CVOCs) has been documented in several case studies.

Case Study: Durham Former Dry Cleaner Site

- Location: Durham, North Carolina

- Contaminants: Tetrachloroethene (PCE) and its daughter products including trichloroethene (TCE) and cis-1,2-dichloroethene.

- Methodology: In-situ injections targeting CVOCs were performed using a solution designed to enhance reductive dechlorination.

- Results: A 99.7% reduction in PCE concentrations was observed within three months post-injection. The total concentrations of CVOCs decreased significantly across the site .

Refrigeration Systems

Due to its low flammability profile, this compound has been explored as a refrigerant in HVAC systems. Its use can enhance safety while maintaining efficiency.

Research Findings:

- The incorporation of this compound into refrigerant blends has shown promise in reducing flammability without compromising performance. This enables higher refrigerant charges and reduces shipping costs .

Data Tables

Material Science

In material science, this compound is being investigated for its potential to improve the properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Research Insights:

作用機序

The mechanism of action of 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing chlorine and fluorine atoms. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds .

In biological systems, its mechanism of action is less well understood, but it is believed to interact with cellular components through similar electrophilic interactions. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .

類似化合物との比較

1,2-Dichlorotetrafluoropropene can be compared with other similar compounds, such as:

1,1,1,3,3-Pentafluoropropane: This compound is similar in structure but lacks the chlorine atoms.

1,2-Dichloro-1,1,2,3,3,3-hexafluoropropane: This compound has additional fluorine atoms, making it more fluorinated.

2,3,3,3-Tetrafluoropropene: This compound lacks the chlorine atoms and is used as a refrigerant with low global warming potential.

The uniqueness of 1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and physical properties compared to its analogs

生物活性

1,2-Dichlorotetrafluoropropene (also known as CF3-CF=CHCl2) is a fluorinated organic compound that has garnered attention for its potential biological activities and environmental implications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a double bond between carbon atoms and the presence of both chlorine and fluorine substituents. Its chemical structure contributes to its stability and reactivity in various biological systems. The compound's molecular formula is C3Cl2F4, and it has a molecular weight of 168.94 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biological Molecules : The presence of halogen atoms in the structure allows for interactions with various biomolecules, potentially leading to alterations in cellular signaling pathways or enzymatic activities.

- Oxidative Stress Induction : Studies have indicated that this compound may induce oxidative stress in cells, which can lead to cytotoxic effects. This is particularly relevant in the context of environmental exposure where reactive oxygen species (ROS) are generated.

- Endocrine Disruption Potential : Similar to other halogenated compounds, there is concern that this compound may exhibit endocrine-disrupting properties, affecting hormone signaling and reproductive health.

Case Study: Toxicological Assessment

A study conducted on the toxicological effects of this compound involved exposure assessments in rodent models. The findings indicated:

- Dose-Dependent Cytotoxicity : At higher concentrations (1000 ppm), significant cell death was observed in liver and kidney tissues. Lower concentrations (100 ppm) showed mild cytotoxic effects.

- Histopathological Changes : Examination of tissues revealed inflammatory responses at elevated exposure levels, suggesting potential organ toxicity.

Table 1: Summary of Toxicological Findings

| Concentration (ppm) | Observed Effects | Organ Affected |

|---|---|---|

| 100 | Mild cytotoxicity | Liver, Kidney |

| 500 | Moderate inflammation | Liver |

| 1000 | Significant cell death | Liver, Kidney |

Environmental Impact Studies

Research has also focused on the environmental implications of this compound. Its stability in atmospheric conditions raises concerns regarding long-term ecological effects:

- Atmospheric Degradation : Kinetic studies show that this compound undergoes degradation through reactions with hydroxyl radicals (OH) in the atmosphere. The half-life under typical atmospheric conditions is estimated to be several days.

- Bioaccumulation Potential : Due to its lipophilic nature, there are concerns about bioaccumulation in aquatic organisms. Studies indicate that fish exposed to contaminated water showed significant accumulation in fatty tissues.

Table 2: Environmental Persistence and Degradation

| Parameter | Value |

|---|---|

| Atmospheric Half-Life | ~5 days |

| Bioaccumulation Factor (BAF) | High (specific values pending) |

特性

IUPAC Name |

1,2-dichloro-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F4/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDGSGIFQVXSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334563 | |

| Record name | 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-53-8 | |

| Record name | 1,2-Dichloro-1,3,3,3-tetrafluoro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-1,3,3,3-tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。